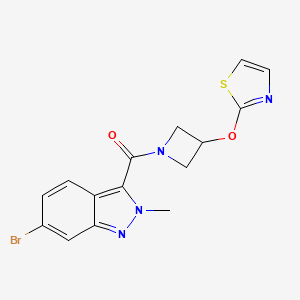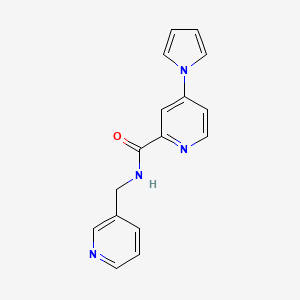
Methyl 2-(2-Cyanoacetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-Cyanoacetamido)benzoate is an organic compound that serves as a key intermediate in the synthesis of various heterocyclic compounds It is characterized by the presence of a cyanoacetamido group attached to a benzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-(2-Cyanoacetamido)benzoate can be synthesized through the reaction of ethyl cyanoacetate with methyl anthranilate under solvent-free conditions. This reaction typically involves stirring the reactants at room temperature or under mild heating conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2-Cyanoacetamido)benzoate undergoes various chemical reactions, including:
Condensation Reactions: It can react with aromatic aldehydes in the presence of piperidine to form substituted arylacrylamido derivatives.
Cyclization Reactions: It can undergo cyclization with compounds like 2-(2-oxoindol-3-ylidene)malononitrile to form spiro[indoline-3,4-pyridine] derivatives.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, forming various heterocyclic compounds.
Common Reagents and Conditions
Piperidine: Used as a catalyst in condensation reactions.
Ethanol: Commonly used as a solvent in various reactions.
Reflux Conditions: Often employed to facilitate cyclization and condensation reactions.
Major Products Formed
Spiro[indoline-3,4-pyridine] Derivatives: Formed through cyclization reactions.
Substituted Arylacrylamido Derivatives: Formed through condensation reactions with aromatic aldehydes.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-Cyanoacetamido)benzoate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Methyl 2-(2-Cyanoacetamido)benzoate involves its reactivity towards various nucleophiles and electrophiles. The cyanoacetamido group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(2-Cyanoacetamido)benzoate can be compared with other cyanoacetamide derivatives, such as:
Ethyl 4-(2-Cyanoacetamido)benzoate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
N-Substituted Cyanoacetamides: These compounds share the cyanoacetamido functionality but differ in the substituents attached to the nitrogen atom.
The uniqueness of this compound lies in its specific reactivity and the range of heterocyclic compounds it can help synthesize, making it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
methyl 2-[(2-cyanoacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-11(15)8-4-2-3-5-9(8)13-10(14)6-7-12/h2-5H,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVMWTHSYFQYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[5-(6-Fluoro-1,3-benzoxazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2964618.png)
![2-chloro-3-({[(2-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2964619.png)

![1-(2-fluorophenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methanesulfonamide](/img/structure/B2964622.png)
![2-(4-Ethylpiperazin-1-yl)-4-methoxybenzo[d]thiazole hydrochloride](/img/structure/B2964623.png)

![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chlorobenzoate](/img/structure/B2964626.png)





